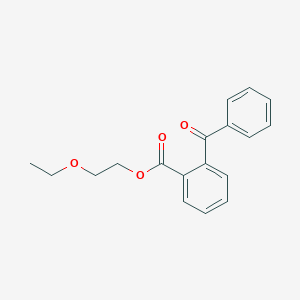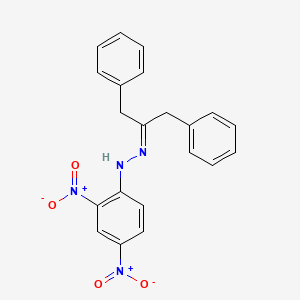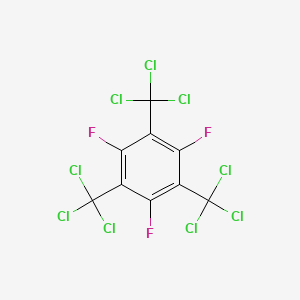
Octyl (3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl (3-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an octyl group attached to a carbamate moiety, which is further substituted with a 3-chlorophenyl group. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl (3-chlorophenyl)carbamate typically involves the reaction of octanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The general reaction scheme is as follows: [ \text{Octanol} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in large reactors where the reactants are mixed and heated to the required temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the 3-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Octyl (3-chlorophenyl)carbamate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug formulations and as a pharmacological agent.
Industry: It is utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of Octyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate): Used as a plant growth regulator and potato sprout suppressant
Chlorphenesin carbamate: A centrally acting muscle relaxant.
Comparison: Octyl (3-chlorophenyl)carbamate is unique due to its octyl group, which imparts different physicochemical properties compared to other carbamates like chlorpropham and chlorphenesin carbamate. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other carbamates may not be as effective.
Properties
CAS No. |
2150-91-6 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
octyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-11-19-15(18)17-14-10-8-9-13(16)12-14/h8-10,12H,2-7,11H2,1H3,(H,17,18) |
InChI Key |
JOZXIIDFICDQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


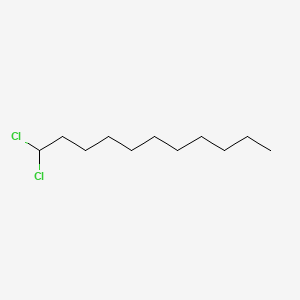
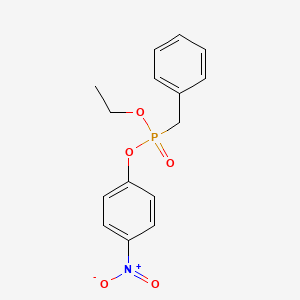
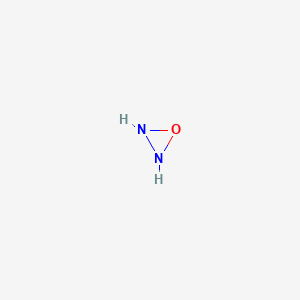

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)



![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)

